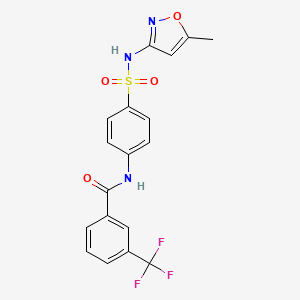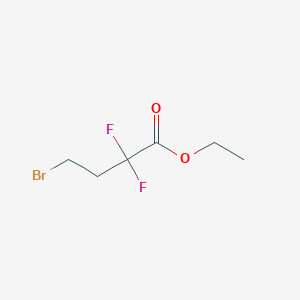![molecular formula C19H16N2O4S B2809514 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate CAS No. 877635-24-0](/img/structure/B2809514.png)
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzoate group, which is the ester of benzoic acid, and a sulfanylmethyl group, which contains sulfur.
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the pyrimidine ring and the benzoate group. The exact structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar benzoate group could make the compound more soluble in polar solvents .Aplicaciones Científicas De Investigación
Insecticidal and Antibacterial Potential : The synthesis of pyrimidine-linked pyrazole heterocyclics, which includes structures similar to the compound , showed potential for insecticidal and antibacterial applications. This research indicates the compound's utility in agricultural and medicinal chemistry (Deohate & Palaspagar, 2020).
Herbicidal Activity : Studies have shown that derivatives of this compound exhibit significant herbicidal activity. For instance, modifications to a related compound resulted in effective control against Barnyard grass in paddy rice, suggesting its potential as a novel herbicide (Tamaru et al., 1997).
Antimicrobial Properties : Research on methyl derivatives of similar compounds revealed antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Gein et al., 2020).
Synthesis and Characterization : The synthesis of various pyrimidine derivatives, including those similar to the compound of interest, has been explored for their chemical and medicinal applications. This includes the study of their structural properties and potential uses in medicinal chemistry (Leyva-Acuña et al., 2020).
Predicted Biological Activity : A predicted screening of biological activity for pyrimidine thiosulfonates, which are structurally related, indicated a range of biological actions with potential anticancer activity. This emphasizes the importance of continued experimental studies on these compounds (Monka et al., 2020).
Complex Formation and Stability : Research on the fusion of pyrimidine derivatives with phenols to form complexes has been conducted. These complexes are stable at high temperatures and are formed due to intermolecular hydrogen bonds (Erkin et al., 2017).
Soil and Environmental Interaction : Studies on the sorption, desorption, and leaching potential of sulfonylurea herbicides, which are structurally similar to the compound , highlight its interactions with different soils and its environmental behavior (Azcarate et al., 2015).
Mecanismo De Acción
The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used in a material or a chemical reaction, the mechanism would depend on the specific properties of the compound and the conditions .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug . Alternatively, if it has unique physical or chemical properties, it could be studied for potential use in materials or chemical reactions.
Propiedades
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-8-13(2)21-19(20-12)26-11-15-9-16(22)17(10-24-15)25-18(23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAGPEPGSQYARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


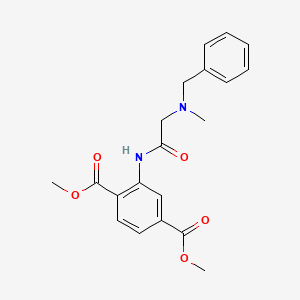
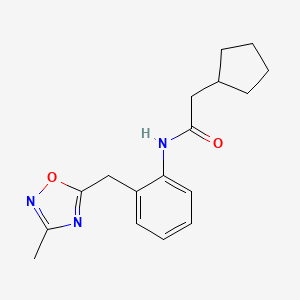
![[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2809435.png)
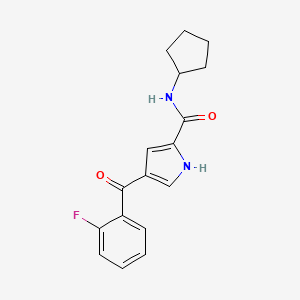

![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809442.png)
![N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide](/img/structure/B2809444.png)
![1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2809446.png)
![2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone](/img/structure/B2809447.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)
